N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-methoxy-methylphenyl group and a methoxyphenyl-hexahydrobenzo-thieno-pyrimidinyl-thioacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the chloro-methoxy-methylphenyl intermediate: This step involves the chlorination and methoxylation of a methylphenyl compound under controlled conditions.
Synthesis of the methoxyphenyl-hexahydrobenzo-thieno-pyrimidinyl intermediate: This involves the cyclization of a methoxyphenyl compound with a thieno-pyrimidine precursor.
Thioacetamide coupling: The final step involves coupling the two intermediates using a thioacetamide reagent under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate their activity.
Inhibiting enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.
Modulating gene expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- N-(4-Chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Uniqueness
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
476485-63-9 |
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Molecular Formula |
C27H26ClN3O4S2 |
Molecular Weight |
556.1 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O4S2/c1-15-12-20(21(35-3)13-19(15)28)29-23(32)14-36-27-30-25-24(18-6-4-5-7-22(18)37-25)26(33)31(27)16-8-10-17(34-2)11-9-16/h8-13H,4-7,14H2,1-3H3,(H,29,32) |
InChI Key |
ORVOMWUWYJJSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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